molecular formula C53H76N14O12 B8143450 Bpp 9a

Bpp 9a

Cat. No.: B8143450
M. Wt: 1101.3 g/mol
InChI Key: UUUHXMGGBIUAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BPP 9a, also known historically by the name Teprotide, is a synthetic nonapeptide with the sequence Pyr-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro . This compound is identical to the bradykinin-potentiating peptide (BPP) originally isolated from the venom of the snake Bothrops jararaca . Its discovery was pivotal in cardiovascular research, as it led to the development of the first synthetic angiotensin-converting enzyme (ACE) inhibitors, such as Captopril . This compound is a potent inhibitor of kininase II and angiotensin-I-converting enzyme (ACE) . ACE is a key enzyme in the regulation of blood pressure, responsible for generating the hypertensive peptide angiotensin II and inactivating the hypotensive peptide bradykinin . By inhibiting ACE, this compound prevents the formation of angiotensin II and potentiates the hypotensive effects of bradykinin, leading to a net anti-hypertensive effect . Research indicates that the potentiation of bradykinin by such peptides may involve multiple mechanisms beyond simple ACE inhibition, including potential effects on inositol phosphate formation and calcium influx . This peptide is a valuable tool for scientific research. Its applications include the study of cardiovascular physiology, the molecular mechanisms of blood pressure regulation, and the structure-function relationships of ACE inhibitors. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[1-[2-[[5-amino-2-[[1-[5-(diaminomethylideneamino)-2-[[1-[3-(1H-indol-3-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H76N14O12/c1-3-29(2)43(51(77)66-25-9-16-39(66)50(76)67-26-10-17-40(67)52(78)79)63-45(71)34(18-20-41(54)68)60-46(72)37-14-7-23-64(37)48(74)35(13-6-22-57-53(55)56)61-47(73)38-15-8-24-65(38)49(75)36(62-44(70)33-19-21-42(69)59-33)27-30-28-58-32-12-5-4-11-31(30)32/h4-5,11-12,28-29,33-40,43,58H,3,6-10,13-27H2,1-2H3,(H2,54,68)(H,59,69)(H,60,72)(H,61,73)(H,62,70)(H,63,71)(H,78,79)(H4,55,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHXMGGBIUAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCC(=O)N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H76N14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based SPPS

The Fmoc strategy is favored for its compatibility with acid-labile side-chain protecting groups and mild deprotection conditions. This compound’s sequence (pGlu-Trp-Pro-Arg-Pro-Gln-Ile-Pro-Pro) requires careful handling of sensitive residues like arginine and glutamine.

  • Resin and Coupling Agents : Tentagel-S-NH₂ and Wang resins are commonly used substrates. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) to minimize racemization.

  • Deprotection : Fmoc groups are removed using 20% piperidine in dimethylformamide (DMF), while side-chain protections (e.g., tert-butyl for glutamine) require trifluoroacetic acid (TFA) during cleavage.

  • Yield Optimization : A study reported a 55% isolated yield for this compound analogues using iterative coupling cycles (4–6 hours per residue) and real-time monitoring via the Kaiser test.

Boc-Based SPPS

The Boc method, though less common today, is noted for its efficacy in synthesizing peptides with repetitive sequences.

  • Resin and Deprotection : Chlorotrityl resin is preferred for C-terminal proline anchoring. Boc deprotection uses TFA/dichloromethane (DCM), and final cleavage is achieved with hydrogen fluoride (HF).

  • Challenges : Boc chemistry requires stringent handling due to HF’s toxicity, limiting its use in standard laboratories.

Post-Synthetic Modifications

Cyclization and Functionalization

This compound’s N-terminal pyroglutamate (pGlu) is critical for ACE inhibition. This moiety is introduced via cyclization of glutamine using immobilized glutaminyl cyclase or under acidic conditions.

Retro-Inverso Analogues

A partially modified retro-inverso analogue, [γLys⁶, (RS)-mPhe⁷, Ala⁸]BPP9a, was synthesized to enhance metabolic stability. This involved substituting L-amino acids with D-forms and inverting the peptide backbone, achieving comparable bioactivity to the native peptide.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified via reversed-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). Typical purity exceeds 95%, with yields of 20–30% after purification.

Structural Validation

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms molecular weight (1101.27 Da).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify sequence integrity, particularly proline’s cis-trans isomerism.

Comparative Analysis of Synthesis Methods

Parameter Fmoc-SPPS Boc-SPPS
Deprotection Mild (piperidine)Harsh (TFA/HF)
Side Reactions Minimal racemizationAggregation risks
Yield 50–60%40–50%
Scalability HighModerate

Fmoc-SPPS is more scalable and safer, whereas Boc-SPPS is reserved for sequences requiring stringent side-chain protection.

Challenges and Optimization Strategies

Aggregation and Solubility

This compound’s hydrophobic residues (e.g., Trp, Ile) necessitate the use of solubilizing agents like DMF or DMSO during synthesis. Microwave-assisted SPPS reduces aggregation by enhancing coupling efficiency.

Racemization

Arginine and glutamine are prone to racemization. Employing HOBt and low temperatures (4°C) during coupling suppresses this issue.

Large-Scale Production

Scaling beyond 1 mmol requires optimized resin swelling and automated synthesizers. A 10 mmol-scale synthesis achieved 45% yield using a PSSM8 automated system .

Chemical Reactions Analysis

Types of Reactions: Bpp 9a can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Bpp 9a has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bpp 9a involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release and signal transduction, which are crucial for its biological effects .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Ethyl 4-ethoxy nicotinate

Comparison: Bpp 9a is unique due to the presence of both ethoxy and methyl groups on the nicotinic acid core. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxy group can enhance lipophilicity, while the methyl group can influence the compound’s reactivity and binding affinity to molecular targets .

Biological Activity

BPP 9a, a bradykinin-potentiating peptide derived from the venom of the snake Bothrops jararaca, is a significant compound in pharmacological research due to its biological activities, particularly its role as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications.

This compound is characterized by the sequence Pyr-Trp-Pro-Arg-Pro-Gln-Ile, which contributes to its biological functions. The peptide's primary mechanism involves inhibiting ACE, an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, this compound effectively reduces blood pressure and enhances the effects of bradykinin, a peptide that promotes vasodilation .

ACE Inhibition

This compound exhibits strong ACE inhibitory activity, which has been demonstrated in various studies. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure. This effect is crucial for developing antihypertensive medications .

Bradykinin Potentiation

The peptide also potentiates the action of bradykinin. Studies have shown that this compound enhances bradykinin-induced vasodilation without exerting hypotensive effects on its own. This unique property allows it to modulate vascular responses effectively .

Comparative Studies on Analogues

Research comparing this compound with its analogues J526 and J527 indicates that while all exhibit ACE inhibition, the mechanisms by which they enhance bradykinin activity differ. This suggests that structural modifications can influence the pharmacological properties of these peptides .

Clinical Relevance

This compound's ability to modulate blood pressure makes it a candidate for treating hypertension and related cardiovascular conditions. Its selective action on arterial blood systems has been noted as a significant advantage over traditional ACE inhibitors like captopril, which may have broader systemic effects .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Property Description
Chemical Structure Pyr-Trp-Pro-Arg-Pro-Gln-Ile
Mechanism ACE inhibition; potentiation of bradykinin
Primary Effects Vasodilation; reduced blood pressure
Clinical Applications Potential treatment for hypertension
Research Findings Effective in enhancing bradykinin effects; different mechanisms among analogues

Q & A

Q. What are the primary applications of Bpp 9a in phylogenetic and evolutionary studies?

this compound is a bioinformatics tool designed for Bayesian species delimitation and species tree estimation using multi-locus sequence data. It employs the multispecies coalescent model to reconcile gene tree heterogeneity and infer species boundaries. Key applications include identifying cryptic species, testing alternative taxonomic hypotheses, and resolving conflicting signals between gene trees and species trees .

Methodological Guidance :

  • Use phased sequence data (e.g., SNPs or loci with low recombination) to minimize model violations.
  • Validate results with independent datasets (e.g., morphological or ecological data) to ensure biological relevance.

Q. What are the standard parameters to configure in a this compound control file (*.ctl) for reproducible analysis?

A control file defines priors, MCMC settings, and data paths. Example parameters:

   seed = 12345          # Random seed for reproducibility  
   speciesdelimitation = 1  # Enable species delimitation  
   speciesmodelprior = 1    # Uniform prior on species models  
   thetaprior = gamma(2, 2000)  # Gamma prior for θ (population size)  
   tauprior = gamma(2, 2000)    # Gamma prior for τ (divergence time)  

Adjust priors based on preliminary runs to balance computational efficiency and parameter convergence .

Q. How should researchers validate this compound results to ensure robustness?

  • Perform replicate runs with different seeds to assess MCMC consistency.
  • Compare posterior probabilities across alternative species models (e.g., A00 vs. A01 analyses).
  • Use Bayes factors to evaluate support for competing hypotheses .

Advanced Research Questions

Q. How can this compound address conflicting signals between gene trees and species trees in non-model organisms?

this compound accounts for incomplete lineage sorting (ILS) by integrating gene tree uncertainty into the species tree estimation. For datasets with high ILS:

  • Increase the number of loci (>20) to improve signal-to-noise ratios.
  • Apply a stepping-stone sampling approach to estimate marginal likelihoods for model comparison.
  • Use a priori taxonomic information to constrain plausible species boundaries .

Q. What strategies optimize computational efficiency in this compound for large genomic datasets?

  • Parallelization : Split analyses across clusters (e.g., using MPI).
  • Parameter Tuning : Reduce burn-in iterations after confirming chain convergence (e.g., via Tracer).
  • Data Subsampling : Use bootstrapping or site-pattern compression for loci with high missing data .

Q. How do prior distributions (θ, τ) influence species delimitation accuracy in this compound?

  • Overly Informative Priors : May bias posterior probabilities if mismatched with true parameters.
  • Solution : Conduct sensitivity analyses by testing gamma, log-normal, or inverse-gamma priors.
  • Validation : Compare results with ABC (Approximate Bayesian Computation) or machine learning-based delimitation tools .

Data Contradiction and Interpretation

Q. What steps resolve conflicts between this compound results and morphological data?

  • Re-examine Data Quality : Check for sequencing errors or alignment artifacts.
  • Model Expansion : Incorporate morphological traits as additional characters in this compound (if coded as discrete traits).
  • Hierarchical Testing : Use this compound’s guide tree option to test constrained vs. unconstrained species models .

Q. How should researchers handle low posterior probabilities (<0.90) in species delimitation?

  • Hypothesis Refinement : Merge weakly supported lineages and re-run analyses.
  • Data Augmentation : Add loci with higher phylogenetic signal (e.g., ultraconserved elements).
  • Meta-Analysis : Integrate results with geographic or ecological data to assess congruence .

Experimental Design Best Practices

Q. What sampling strategies minimize bias in this compound analyses?

  • Population-Level Sampling : Include ≥5 individuals per putative species to estimate θ accurately.
  • Outgroup Selection : Use a closely related species to root the species tree and calibrate τ.
  • Avoid Hybrids : Exclude admixed individuals to prevent model violations .

Q. How to document this compound workflows for reproducibility in academic publications?

  • Supplementary Materials : Upload control files, raw data, and convergence diagnostics (e.g., ESS values).
  • Version Control : Specify this compound version and dependencies (e.g., BEAGLE library).
  • Reporting Standards : Follow the TRACIE (Transparent Reporting of Analyses in Computational Evolution) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bpp 9a
Reactant of Route 2
Bpp 9a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.